molecular formula C14H10ClF3N2 B2660527 N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline CAS No. 246022-07-1

N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline

Cat. No. B2660527
CAS RN: 246022-07-1
M. Wt: 298.69
InChI Key: IMQNFDHNWFSRQZ-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline” is also known as Fluopyram . It is a broad-spectrum fungicide used as a foliar application and as a seed treatment to control various diseases . It also has nematicide activity .


Molecular Structure Analysis

The molecular formula of Fluopyram is C₁₆H₁₁ClF₆N₂O . The structure includes a benzamide group and a pyridine group, which are both important in its fungicidal activity .


Physical And Chemical Properties Analysis

Fluopyram is relatively insoluble in water, stable to hydrolysis, and of low volatility . It has a log POW of 3.3 and is soluble in methanol, dichloromethane, acetone, ethyl acetate, and dimethyl sulfoxide .

Mechanism of Action

N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline has been studied for its ability to act as an inhibitor of enzymes, to interact with proteins, and to have an effect on the biochemical and physiological processes of the body. Its mechanism of action is not fully understood, but it is believed to interact with enzymes and proteins, and to have an effect on the biochemical and physiological processes of the body. It has been shown to inhibit the enzyme acetylcholinesterase and to have an effect on the expression of certain genes.
Biochemical and Physiological Effects
This compound has been studied for its ability to act as an inhibitor of enzymes, to interact with proteins, and to have an effect on the biochemical and physiological processes of the body. It has been shown to have an effect on the expression of certain genes, to inhibit the enzyme acetylcholinesterase, and to have an effect on the metabolism of drugs. In addition, this compound has been shown to have an effect on the development of cancer cells and to have an effect on inflammation.

Advantages and Limitations for Lab Experiments

N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline has several advantages for laboratory experiments. It is a synthetic compound with a wide range of applications in scientific research and laboratory experiments. Its unique structure, which consists of a heterocyclic ring containing nitrogen, carbon, and chlorine, makes it an attractive candidate for various research studies. This compound is also relatively inexpensive and easy to synthesize. However, there are some limitations to using this compound for laboratory experiments. It is not easily soluble in water, and its solubility in organic solvents is limited. In addition, this compound is not very stable and is easily degraded by light and heat.

Future Directions

The potential applications of N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline are vast, and there are many future directions that can be explored. These include further research into its mechanism of action, its effects on cancer cells, its effects on inflammation, its effects on drug metabolism and toxicity, and its potential use in drug delivery, drug resistance, and drug targeting. In addition, further research into its solubility in organic solvents and its stability in light and heat could lead to improved methods of synthesis and storage. Finally, further research into its ability to interact with enzymes and proteins, and its effect on the biochemical and physiological processes of the body could lead to new therapeutic treatments.

Synthesis Methods

N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline can be synthesized in a three-step process. The first step involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine and ethylenediamine to form a Schiff base, which is then reduced to form an amine. The second step involves the reaction of the amine with 2-chloro-1-bromoethylene to form an imine, which is then reduced to form the desired product, this compound. The third step involves the reaction of the imine with aniline to form the final product, this compound.

Scientific Research Applications

N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline has been studied for its ability to act as an inhibitor of enzymes, to interact with proteins, and to have an effect on the biochemical and physiological processes of the body. It has been used in studies of cancer, inflammation, and cardiovascular disease, as well as in studies of the effects of drug metabolism and toxicity. This compound has also been used in studies of drug delivery, drug resistance, and drug targeting.

Safety and Hazards

Fluopyram has been flagged for several health and environmental concerns. It is persistent in the environment and has high leachability . It poses a high chronic ecotoxicity risk to birds and a moderate chronic toxicity risk to mammals . It is also a neurotoxicant .

properties

IUPAC Name

N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3N2/c15-12-8-10(14(16,17)18)9-20-13(12)6-7-19-11-4-2-1-3-5-11/h1-9,19H/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQNFDHNWFSRQZ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC=CC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N/C=C/C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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